(-)-Asparagine

Catalog No.
S519547
CAS No.
70-47-3
M.F
C4H8N2O3
M. Wt
132.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Asparagine

CAS Number

70-47-3

Product Name

(-)-Asparagine

IUPAC Name

(2S)-2,4-diamino-4-oxobutanoic acid

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

InChI

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1

InChI Key

DCXYFEDJOCDNAF-REOHCLBHSA-N

SMILES

Array

solubility

Practically insoluble in methanol, ethanol, ether, benzene. Soluble in acids and alkalies
In water, 2.94X10+4 mg/L at 25 °C
29.4 mg/mL

Synonyms

Asparagine; Altheine; Agedoite; L-Asparagine; NSC 82391; NSC-82391; NSC82391;

Canonical SMILES

C(C(C(=O)O)N)C(=O)N

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)N

The exact mass of the compound Asparagine is 132.0535 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 29400 mg/l (at 25 °c)29.4 mg/ml at 25 °cpractically insoluble in methanol, ethanol, ether, benzene. soluble in acids and alkaliesin water, 2.94x10+4 mg/l at 25 °c29.4 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760099. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Neutral. It belongs to the ontological category of amino acid zwitterion in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antistatic. However, this does not mean our product can be used or applied in the same or a similar way.

(-)-Asparagine (L-Asparagine, CAS 70-47-3) is a polar, uncharged, chiral amino acid that serves as a critical raw material in biopharmaceutical manufacturing, food science, and peptide synthesis. Unlike its acidic precursor, L-aspartic acid, L-asparagine features a terminal amide group that renders it neutral at physiological pH. In industrial procurement, it is most commonly sourced as a monohydrate crystalline powder, which exhibits a stable shelf life but requires precise handling to account for its hydration state during molar calculations. Its primary commercial value lies in its role as a nitrogen source in mammalian cell culture media (particularly for Chinese Hamster Ovary cells) and as the definitive precursor for modeling acrylamide formation in Maillard reaction studies.

Substituting (-)-Asparagine with generic amino acid alternatives compromises both bioprocessing yields and analytical accuracy. While L-Glutamine is a standard nitrogen source in cell culture, its spontaneous degradation releases high levels of cytotoxic ammonia, which severely limits monoclonal antibody titers in CHO cells. Replacing or supplementing glutamine with L-Asparagine circumvents this toxicity bottleneck . Furthermore, substituting L-Asparagine with its racemic counterpart (DL-Asparagine) is unviable for stereospecific peptide synthesis due to the strict enantiomeric requirements of biological systems. Finally, attempting to use L-Aspartic acid as a substitute fails due to fundamental differences in isoelectric point and aqueous solubility; L-Asparagine is neutral and highly soluble (~20 g/L at 20°C), whereas L-Aspartic acid is acidic and exhibits significantly lower solubility, drastically altering formulation pH and processability.

Acrylamide Yield in Maillard Reaction Modeling

In food safety modeling, (-)-Asparagine is the indispensable standard for predicting acrylamide formation. When heated alone at 180°C for 30 minutes, L-Asparagine generates significantly higher levels of acrylamide compared to L-Glutamine, which shares a similar amide moiety. The addition of glucose further exponentially increases this yield, confirming L-Asparagine's unique mechanistic role in vinylogous compound formation during thermal processing[1].

Evidence DimensionAcrylamide formation yield
Target Compound Data0.99 μg/g (heated alone); up to 221 mg/mol (with equimolar glucose)
Comparator Or BaselineL-Glutamine (0.17 μg/g heated alone)
Quantified DifferenceL-Asparagine yields 5.8x more acrylamide than L-Glutamine under identical dry-heating conditions.
ConditionsDry heating at 180°C for 30 min (model system)

Procurement for food safety testing and mitigation research must strictly utilize L-Asparagine, as glutamine or other amino acids cannot accurately replicate the primary acrylamide formation pathway.

Cell Culture Productivity and Ammonia Mitigation

In mammalian cell culture, the choice of nitrogen source directly dictates cell viability and protein titer. Relying solely on L-Glutamine leads to rapid accumulation of toxic free ammonium ions. Supplementing Chinese Hamster Ovary (CHO) culture media with an optimized ratio of L-Asparagine significantly reduces this toxic buildup. When co-supplemented with cysteine, L-Asparagine has been shown to drastically increase cell-specific productivity compared to baseline media .

Evidence DimensionCell-specific productivity in CHO cells
Target Compound Data85% increase in cell-specific productivity (when supplemented with cysteine)
Comparator Or BaselineStandard L-Glutamine-dependent basal media
Quantified Difference85% improvement in productivity while actively mitigating cytotoxic ammonia accumulation.
ConditionsCHO cell culture media for recombinant protein/antibody production

Bioprocess engineers must procure L-Asparagine to formulate advanced fed-batch media that bypasses the ammonia toxicity limits inherent to glutamine-only feeds.

Hydration State and Formulation Accuracy

For precise molar dosing in bulk manufacturing, distinguishing between the monohydrate and anhydrous forms of (-)-Asparagine is critical. Thermal gravimetric analysis (Loss on Drying) demonstrates that the commercially standard monohydrate form contains a significant, predictable water mass, whereas the anhydrous form does not. Failing to account for this 11.5–12.5% mass difference during procurement and formulation leads to severe stoichiometric errors in downstream synthesis .

Evidence DimensionLoss on drying (mass loss)
Target Compound Data11.5% to 12.5% mass loss (Monohydrate form)
Comparator Or BaselineNot more than 1.0% mass loss (Anhydrous form)
Quantified DifferenceAn ~11.5% difference in active mass per weighed gram between the two crystalline forms.
ConditionsDrying at 130°C for 3 hours (USP/Ph Eur compendial method)

Buyers must explicitly specify the hydration state (typically monohydrate, CAS 5794-13-8, vs anhydrous, CAS 70-47-3) to ensure accurate molar equivalents in media preparation and peptide synthesis.

High-Yield Biopharmaceutical Cell Culture Media

(-)-Asparagine is a mandatory procurement item for formulating advanced fed-batch media for CHO and other mammalian cell lines. Because it serves as a stable nitrogen donor that generates significantly less toxic ammonia than L-Glutamine, it is prioritized in high-density bioreactor workflows aimed at maximizing monoclonal antibody (mAb) titers and maintaining prolonged cell viability .

Acrylamide Mitigation Research and Food Safety Testing

In the food and beverage industry, (-)-Asparagine is procured as the primary analytical standard and reactant for Maillard reaction modeling. Because it is the specific precursor that yields acrylamide upon heating with reducing sugars, it is essential for testing the efficacy of mitigation strategies, such as the application of L-asparaginase enzymes in starchy foods prior to thermal processing [1].

Stereospecific Solid-Phase Peptide Synthesis (SPPS)

For the synthesis of therapeutic peptides and complex glycopeptides, enantiopure (-)-Asparagine (often in protected forms like Fmoc-Asn(Trt)-OH derived from the pure L-isomer) is required. Buyers must prioritize the pure L-enantiomer over DL-mixtures to ensure biological activity, and must account for the monohydrate's mass when calculating precise stoichiometric equivalents during coupling reactions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Pellets or Large Crystals
Solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS]
Solid

Color/Form

Orthorhombic bisphenoidal crystals

XLogP3

-3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

132.05349212 Da

Monoisotopic Mass

132.05349212 Da

Heavy Atom Count

9

Density

1.543 g/cu cm at 15/4 °C

LogP

-3.82
-3.82
log Kow = -3.82

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

234-235 °C
234 - 235 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5Z33R5TKO7

Related CAS

28088-48-4

Drug Indication

Used for nutritional supplementation, also for treating dietary shortage or imbalance.

Pharmacology

A non-essential amino acid. Asparagine is critical for the production of the body's proteins, enzymes and muscle tissue. Supplements of this amino acid are claimed to balance nervous system function.
Asparagine is a non-essential amino acid in humans, Asparagine is a beta-amido derivative of aspartic acid and plays an important role in the biosynthesis of glycoproteins and other proteins. A metabolic precursor to aspartate, Asparagine is a nontoxic carrier of residual ammonia to be eliminated from the body. Asparagine acts as diuretic. (NCI04)

Mechanism of Action

Asparagine, a non-essential amino acid is important in the metabolism of toxic ammonia in the body through the action of asparagine synthase which attaches ammonia to aspartic acid in an amidation reaction. Asparagine is also used as a structural component in many proteins.
Iron absorption in rats was evaluated with concurrent administration of each of 10 amino acid solutions and ascorbic acid. Asparagine, glycine, serine and ascorbic acid caused a statistically significant increase in iron absorption, with greatest effects for asparagine and glycine. No correlations were found between absorption increases and stability constants of the amino acid-iron complex.

Vapor Pressure

0.00000005 [mmHg]

Other CAS

70-47-3
5794-13-8

Wikipedia

Asparagine

Use Classification

Cosmetics -> Antistatic

Methods of Manufacturing

Produced by direct fermentation of carbohydrates
Isolated as a byproduct from the production of potato starch. A simple synthesis of L-asparagine from L-aspartic acid which is esterified to the beta methylester followed by treatment with ammonia.

General Manufacturing Information

Construction
L-Asparagine: ACTIVE
Asparagine: ACTIVE
Non-essential amino acid existing in the D(+) and L(-) isomeric forms as well as the racemic DL mixture. The L(-) asparagine is the most common form.
First isolated from asparagus juice
Studies on model systems of amino acids and sugars have indicated that acrylamide can be generated from asparagine or from amino acids that can produce acrylic acid either directly such as beta-alanine, aspartic acid and carnosine or indirectly such as cysteine and serine. The main pathway specifically involves asparagine and produces acrylamide directly after a sugar-assisted decarboxylation and 1,2-elimination steps and the second non-specific pathway involves the initial formation of acrylic acid from different sources and its subsequent interaction with ammonia to produce acrylamide.
Structural considerations dictate that asparagine alone may be converted thermally into acrylamide through decarboxylation and deamination reactions. However, the main product of the thermal decomposition of asparagine was maleimide, mainly due to the fast intramolecular cyclization reaction that prevents the formation of acrylamide. On the other hand, asparagine, in the presence of reducing sugars, was able to generate acrylamide in addition to maleimide. ...

Dates

Last modified: 08-15-2023
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